molecular formula C10H7BrN2O3 B13635418 3-(5-Bromo-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

3-(5-Bromo-2-pyridyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13635418
M. Wt: 283.08 g/mol
InChI Key: QUAQWXSXEFSIDJ-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that contains a bromopyridine moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the bromopyridine moiety.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can bind to active sites on enzymes or receptors, while the oxazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylate
  • 3-(5-Bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxaldehyde

Uniqueness

Compared to similar compounds, 3-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromopyridine and oxazole moieties allows for versatile applications in various fields .

Properties

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.08 g/mol

IUPAC Name

3-(5-bromopyridin-2-yl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C10H7BrN2O3/c1-5-8(10(14)15)9(13-16-5)7-3-2-6(11)4-12-7/h2-4H,1H3,(H,14,15)

InChI Key

QUAQWXSXEFSIDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=NC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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